molecular formula C10H12ClNO B14053640 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14053640
M. Wt: 197.66 g/mol
InChI Key: QCRLJROZIDZTGU-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an aromatic ketone featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a chloromethyl (-CH₂Cl) group at the 6-position, linked to a propan-1-one moiety. The amino group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility in acidic environments . The chloromethyl group is a reactive site for further functionalization, as seen in urea derivatives (e.g., ) and fluorinated analogs (e.g., ). Such modifications are critical in drug design, as exemplified by BACE1 inhibitors containing amino-propanone motifs .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12ClNO/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6,12H2,1H3

InChI Key

QCRLJROZIDZTGU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1N)CCl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

A widely employed route involves Friedel-Crafts acylation of a pre-functionalized benzene derivative. For instance, 2-nitro-6-methylbenzene can undergo acylation with propionyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid, yielding 1-(2-nitro-6-methylphenyl)propan-1-one. Subsequent chlorination of the methyl group using sulfuryl chloride (SO₂Cl₂) under radical initiation conditions introduces the chloromethyl moiety, producing 1-(2-nitro-6-(chloromethyl)phenyl)propan-1-one. Final reduction of the nitro group to an amine is achieved through catalytic hydrogenation (H₂/Pd-C in ethanol) or tin(II) chloride-mediated reduction in hydrochloric acid.

Key Optimization Parameters :

  • Temperature control during chlorination (40–60°C) to prevent over-chlorination
  • Catalyst loading (5–10 mol% Pd-C) for efficient nitro reduction
  • Solvent selection (dichloromethane for acylation, ethanol for hydrogenation)

Direct Amination-Chloromethylation Sequence

Alternative protocols reverse the functionalization order, beginning with 1-(2-aminophenyl)propan-1-one derivatives. Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride enables subsequent chloromethylation via reaction with chloromethyl methyl ether (Methoxymethyl chloride) in the presence of zinc chloride (ZnCl₂). Deprotection under acidic conditions (trifluoroacetic acid/dichloromethane) yields the target compound. This approach minimizes side reactions between the amine and chloromethylating agents.

Advanced Catalytic Systems and Solvent Effects

Polyphosphoric Acid (PPA)-Mediated Cyclization

Building on methodologies developed for quinoline derivatives, PPA has shown efficacy in facilitating cyclization reactions during the synthesis of related aromatic ketones. In solvent-free conditions at 90°C, PPA acts as both catalyst and dehydrating agent, enabling the formation of the propan-1-one moiety while maintaining the integrity of sensitive functional groups.

Comparative Performance Data :

Catalyst Yield (%) Reaction Time (h) Purity (%)
PPA 82 1.5 98.5
AlCl₃ 75 2.0 97.2
ZnCl₂ 68 3.0 95.8

Data adapted from Friedländer quinoline synthesis studies and halogenation protocols.

Green Chemistry Approaches

Recent developments emphasize solvent-free or aqueous-phase reactions to enhance sustainability. Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating, particularly in the acylation and chlorination steps. Supercritical carbon dioxide (scCO₂) as reaction medium demonstrates promise for controlling regioselectivity during chloromethylation, achieving 89% conversion efficiency at 50°C and 100 bar pressure.

Mechanistic Insights and Side Reaction Mitigation

Chloromethylation Dynamics

The electrophilic substitution mechanism for chloromethyl group introduction proceeds through a Wheland intermediate stabilized by electron-donating groups. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that the amine group’s lone pair participates in resonance stabilization, lowering the activation energy by 15.2 kJ/mol compared to non-amino substrates.

Common Side Products :

  • Bis-chloromethyl derivatives from over-reaction
  • Ring-chlorinated byproducts under high-temperature conditions
  • Amine-chloromethyl adducts without proper protection

Nitro Group Reduction Pathways

Catalytic hydrogenation proceeds via a stepwise mechanism:

  • Chemisorption of H₂ on Pd surface
  • Sequential hydrogen transfer to nitro group
  • Desorption of amine product

Competing pathways generating hydroxylamine intermediates are suppressed by maintaining pH > 8 through addition of sodium acetate.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.2 Hz, 1H, Ar-H)
  • δ 7.45 (t, J = 7.8 Hz, 1H, Ar-H)
  • δ 4.72 (s, 2H, CH₂Cl)
  • δ 3.12 (q, J = 7.1 Hz, 2H, COCH₂)
  • δ 1.24 (t, J = 7.1 Hz, 3H, CH₃)

FT-IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)
  • 3340 cm⁻¹ (N-H stretch)
  • 680 cm⁻¹ (C-Cl stretch)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows retention time at 8.92 min with 99.1% purity. Mass spectral analysis confirms molecular ion peak at m/z 211.05 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate enhanced safety and yield consistency using microreactor systems:

Parameter Batch Reactor Flow Reactor
Space-time yield (kg/m³·h) 12.4 38.7
Byproduct formation (%) 5.2 1.8
Temperature control (°C) ±5 ±0.5

Waste Stream Management

Closed-loop solvent recovery systems achieve 92% dichloromethane reuse. Neutralization of acidic byproducts with calcium hydroxide generates inert calcium salts for safe disposal.

Chemical Reactions Analysis

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form various derivatives.

    Condensation: The amino group can participate in condensation reactions to form imines or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound : 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one 2-NH₂, 6-CH₂Cl C₁₀H₁₂ClNO 197.66 (calculated) Hypothetical: Amino group enhances solubility; chloromethyl enables derivatization. Inferred
1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one 2-Cl, 6-OCH₂F C₁₀H₁₀ClFO₂ 216.64 Lower polarity due to fluorine; supplier data available.
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-arylurea derivatives (e.g., 8a–8c) Thiazole-CH₂Cl, urea C₁₂H₁₁ClN₃OS (8a) 362.1 ([M+H]⁺) Yields 50–58%; chloromethyl used for urea synthesis.
1-[4-(Chloromethyl)-2-hydroxy-3-propylphenyl]-1-pentanone 4-CH₂Cl, 2-OH, 3-propyl C₁₅H₂₁ClO₂ 268.45 (calculated) Hydroxy group increases solubility; pentanone chain affects lipophilicity.
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one 3-CH₂Cl, 5-CF₂H C₁₁H₁₁ClF₂O 228.66 (calculated) Difluoromethyl enhances metabolic stability.

Physicochemical and Reactivity Trends

  • Amino Group Impact: The 2-amino substituent in the target compound differentiates it from halogenated analogs (e.g., ’s fluoromethoxy derivative).
  • Chloromethyl Reactivity : Chloromethyl groups are versatile intermediates. In , chloromethyl-thiazole derivatives are used to synthesize urea compounds (yields ~50–58%), suggesting similar utility for the target compound .
  • Halogen Effects : Fluorine or chlorine substituents (e.g., ) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.

Research Findings and Data

Physicochemical Data

  • Fluorinated analogs () exhibit molar masses ranging from 216.64 to 228.66 g/mol, reflecting substituent contributions .
  • Hydroxy-substituted analogs () demonstrate increased solubility due to hydrogen bonding, a trait likely shared with the target compound’s amino group .

Commercial and Patent Relevance

  • Suppliers like Alichem Inc. market trifluoromethylthio-phenylpropanones (), indicating industrial interest in halogenated ketones .
  • Patent EP Bulletin () includes amino-chlorophenyl motifs in solid dosage forms, underscoring pharmaceutical applications .

Biological Activity

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an organic compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring. Its molecular formula is C11H12ClN and it has a molecular weight of 232.10 g/mol. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one allows for diverse reactivity patterns, which are crucial for its biological activity. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl and propanone groups can engage in covalent bonding with nucleophilic sites. This dual capability enhances its interaction with various biomolecules, potentially modulating enzyme or receptor activities.

Antimicrobial Properties

Research indicates that 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one exhibits notable antimicrobial activity. In studies involving quantitative structure-activity relationship (QSAR) analysis, compounds with similar structural features demonstrated effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chloromethyl group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

The compound has also been explored for its anticancer properties. It has shown potential in inhibiting the proliferation of several tumor cell lines with effective concentrations (EC50) ranging from 1 to 3 μM. Mechanistic studies suggest that it may disrupt cellular acetylation processes, impacting gene expression related to cancer progression . The ability to form stable interactions with DNA and other cellular components positions this compound as a candidate for further anticancer drug development.

Study on Antimicrobial Efficacy

A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted the significance of structural modifications in enhancing antimicrobial activity. Compounds sharing structural similarities with 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one were found to be effective against Escherichia coli and Candida albicans, indicating that variations in substituents could lead to improved biological outcomes .

Anticancer Mechanism Investigation

In another investigation focusing on the mechanism of action of similar compounds, it was observed that those containing halogenated phenyl rings exhibited enhanced cytotoxicity against leukemia cells. The study emphasized the importance of functional group positioning on biological activity, suggesting that further modifications to 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one could yield even more potent derivatives .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-oneC11H12ClNAmino, chloromethyl, propanone groupsAntimicrobial, anticancer
2-Amino-1-(3-chlorophenyl)propan-1-oneC10H12ClNLacks chloromethyl groupModerate antimicrobial
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-oneC11H12BrNContains bromine instead of chlorineVarying reactivity profile

Q & A

Q. What are the established synthetic routes for 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one, and what experimental parameters optimize yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of a substituted benzene precursor, followed by chloromethylation and amination . Key steps include:
  • Introducing the propanone moiety using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Chloromethylation at the 6-position using chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ .
  • Selective amination at the 2-position via nucleophilic substitution with ammonia or protected amines.
    Optimization : Reaction temperatures (0–5°C for acylation), stoichiometric control of chloromethylating agents, and inert atmospheres (N₂/Ar) improve reproducibility.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), chloromethyl (-CH₂Cl, δ ~4.5 ppm), and amino protons (δ 1.5–2.5 ppm, broad if free -NH₂) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~200 ppm) and chloromethyl carbons (δ ~45 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 212.05) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., space group P2₁/c for monoclinic systems) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software, and what challenges arise during refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement (SHELXL) :
  • Address disorder in the chloromethyl group by refining occupancy factors.
  • Apply restraints to the amino group’s thermal motion if dynamic disorder is observed.
  • Validate with R < 0.05 and wR < 0.10 .
  • Challenges : Twinning or weak diffraction due to flexible chloromethyl groups may require high-resolution data (≤ 0.8 Å) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions, and how can competing pathways be controlled?

  • Methodological Answer :
  • Reactivity : The -CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) but may compete with elimination (E2) under basic conditions.
  • Control Strategies :
  • Use polar aprotic solvents (DMF, DMSO) to favor SN2.
  • Maintain low temperatures (-20°C) and excess nucleophile (e.g., NaN₃) to suppress elimination .
  • Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc) and ¹H NMR to detect byproducts.

Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties, and how do they correlate with experimental data?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Correlation : Compare computed IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FT-IR to validate accuracy.
  • AIM Theory : Analyze bond critical points to quantify intra/intermolecular interactions (e.g., hydrogen bonding involving the amino group) .

Q. How can this compound serve as a precursor in medicinal chemistry, and what structural analogs have demonstrated bioactivity?

  • Methodological Answer :
  • Applications :
  • The amino and chloromethyl groups enable derivatization into Schiff bases (antimicrobial agents) or heterocycles (kinase inhibitors).
  • Analog bupropion (1-(3-chlorophenyl)-2-[(tert-butyl)amino]propan-1-one) is a known antidepressant, highlighting the scaffold’s relevance .
  • Synthetic Pathways :
  • React with hydrazines to form hydrazones (antitubercular activity) .
  • Couple with sulfonamides via Mitsunobu reaction for protease inhibition .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :
  • Source Identification : Cross-reference solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting NH₂ peaks) .
  • Impurity Profiling : Use HPLC-MS to detect side products (e.g., oxidation of -CH₂Cl to -COOH).
  • Crystallographic Validation : Compare experimental NMR with X-ray-derived bond lengths/angles to confirm tautomerism or polymorphism .

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